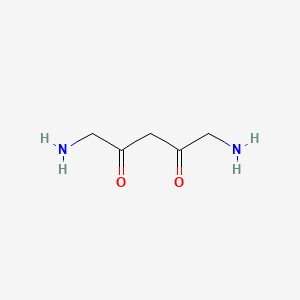
1,5-Diaminopentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diaminopentane-2,4-dione, also known as cadaverine, is a linear aliphatic diamine with five carbon atoms. It is a naturally occurring polyamine that is formed through the decarboxylation of lysine by lysine decarboxylase. This compound is known for its foul odor and is found in decaying animal tissue. It has various applications in the production of polyamides, polyurethanes, and other industrial products .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diaminopentane-2,4-dione can be synthesized through several methods, including:
Microbial Biosynthesis: Using engineered strains of bacteria such as Corynebacterium glutamicum or Escherichia coli, which have been modified to overproduce lysine decarboxylase.
Chemical Synthesis: Hydrogenation of glutaronitrile or reactions involving 1,5-dichloropentane.
Industrial Production Methods
The industrial production of this compound typically involves microbial fermentation processes. These processes use renewable feedstocks to produce the compound in an eco-friendly manner. The fermentation broth is then subjected to downstream processing, including separation and purification steps, to obtain the final product .
Chemical Reactions Analysis
1,5-Diaminopentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include hydrogen, catalysts like palladium or platinum, and various acids and bases. The major products formed from these reactions include polyamides, polyurethanes, and other polymeric materials .
Scientific Research Applications
1,5-Diaminopentane-2,4-dione has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,5-Diaminopentane-2,4-dione involves its interaction with various molecular targets and pathways. It acts as a polyamine, modulating cellular processes through its positive charge at physiological pH. This compound can protect microbial cells from superoxide stress and antibiotics by interacting with cellular components .
Comparison with Similar Compounds
1,5-Diaminopentane-2,4-dione can be compared with other similar compounds such as:
- 1,3-Diaminopropane
- 1,4-Diaminobutane (Putrescine)
- 1,6-Diaminohexane (Hexamethylenediamine)
These compounds share similar chemical structures but differ in their carbon chain lengths and specific applications. This compound is unique due to its specific role in the production of bio-based polymers and its protective effects in biological systems .
Properties
Molecular Formula |
C5H10N2O2 |
|---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
1,5-diaminopentane-2,4-dione |
InChI |
InChI=1S/C5H10N2O2/c6-2-4(8)1-5(9)3-7/h1-3,6-7H2 |
InChI Key |
TZVHUIHSGSRFHM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)CN)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















